molecular formula C7H3Br2NO B1621847 2,4-Dibromo-6-hydroxybenzonitrile CAS No. 73289-86-8

2,4-Dibromo-6-hydroxybenzonitrile

Cat. No. B1621847
CAS RN: 73289-86-8
M. Wt: 276.91 g/mol
InChI Key: ZBEHUYDPUNXYLL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-hydroxybenzonitrile is not explicitly mentioned in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromo-6-hydroxybenzonitrile are not explicitly mentioned in the sources .

Scientific Research Applications

Herbicide Resistance and Detoxification

Research has demonstrated the potential of genetically engineered plants to exhibit resistance to herbicides through the expression of detoxification genes. For example, transgenic plants expressing a bacterial gene for nitrilase showed resistance to bromoxynil, a compound closely related to 2,4-Dibromo-6-hydroxybenzonitrile. This nitrilase converts bromoxynil to a less toxic metabolite, demonstrating a method for developing herbicide-resistant crops (Stalker, Mcbride, & Malyj, 1988).

Corrosion Inhibition

Derivatives of 2,4-Dihydroxybenzonitrile have been studied for their corrosion inhibition properties on mild steel in acidic conditions. The research suggests that certain derivatives can significantly protect metal surfaces from corrosion, indicating potential industrial applications for related compounds like 2,4-Dibromo-6-hydroxybenzonitrile (Verma, Quraishi, & Singh, 2015).

Biotransformation and Environmental Degradation

Studies on the anaerobic biodegradation of bromoxynil, a relative of 2,4-Dibromo-6-hydroxybenzonitrile, have shown that it can be transformed under various anaerobic conditions. This transformation leads to the release of less harmful metabolites, highlighting the environmental fate and potential bioremediation strategies for such compounds (Knight, Berman, & Häggblom, 2003).

Molecular Structure and Properties

Research on the structure and properties of halogenated hydroxybenzonitriles has provided insights into their molecular arrangements, polymorphisms, and solvation behaviors. These studies are fundamental for understanding the physicochemical properties and potential applications of compounds like 2,4-Dibromo-6-hydroxybenzonitrile (Britton, 2006).

Safety And Hazards

The safety and hazards of 2,4-Dibromo-6-hydroxybenzonitrile are not explicitly mentioned in the sources .

Future Directions

A study mentions the controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets . This could potentially be a future direction for research involving 2,4-Dibromo-6-hydroxybenzonitrile.

properties

IUPAC Name

2,4-dibromo-6-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEHUYDPUNXYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380517
Record name 2,4-dibromo-6-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-hydroxybenzonitrile

CAS RN

73289-86-8
Record name Benzonitrile, 2,4-dibromo-6-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73289-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dibromo-6-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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